N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-4-propoxybenzamide
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Overview
Description
N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-4-propoxybenzamide is a complex organic compound that features a morpholine ring, a phenyl group, and a propoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-4-propoxybenzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-morpholinyl aniline with carbon disulfide to form the corresponding carbamothioyl intermediate.
Coupling Reaction: The intermediate is then coupled with 4-propoxybenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Use of Catalysts: Catalysts may be employed to enhance the reaction rate.
Purification Techniques: Techniques such as recrystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: The phenyl and morpholine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
Substitution Reagents: Halogens or alkylating agents for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and amines.
Substitution Products: Various substituted phenyl and morpholine derivatives.
Scientific Research Applications
N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-4-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-4-propoxybenzamide involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways by binding to its molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide
- N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-propoxybenzamide
Uniqueness
N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)carbamothioyl]-4-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-2-13-27-19-9-3-16(4-10-19)20(25)23-21(28)22-17-5-7-18(8-6-17)24-11-14-26-15-12-24/h3-10H,2,11-15H2,1H3,(H2,22,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYNYEVDCYEFBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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